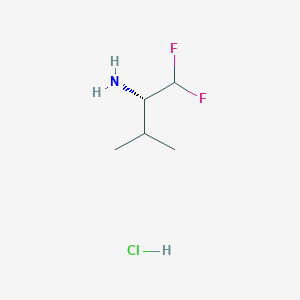

(2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride

Descripción

Propiedades

IUPAC Name |

(2S)-1,1-difluoro-3-methylbutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2N.ClH/c1-3(2)4(8)5(6)7;/h3-5H,8H2,1-2H3;1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEXRMQFEAIETM-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Physicochemical Profiling and Synthetic Methodology of (2S)-1,1-Difluoro-3-methylbutan-2-amine Hydrochloride

Executive Summary

The strategic incorporation of fluorine into aliphatic amines represents a cornerstone of modern medicinal chemistry. Specifically, the gem-difluoromethyl group (–CF₂H) acts as a highly effective bioisostere for carbinol (–CH₂OH) and methyl groups. This technical whitepaper provides an in-depth analysis of (2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride , detailing its physicochemical properties, structural rationale, and the rigorous, field-proven synthetic protocols required to construct its chiral center with high stereofidelity.

Physicochemical Properties & Structural Rationale

Understanding the physical constants of this compound is critical for downstream formulation and analytical validation. The data below summarizes the core physicochemical profile of the target molecule[1],[2].

Table 1: Physicochemical and Analytical Profile

| Property | Value |

| Chemical Name | (2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride |

| CAS Number | 869334-34-9 |

| Molecular Formula | C₅H₁₂ClF₂N (or C₅H₁₁F₂N · HCl) |

| Molecular Weight | 159.6 g/mol |

| Specific Rotation | [α]D²⁵ = –26.3 (c = 0.3, Acetone) |

| IR (KBr) | 2948, 1683, 1594, 1515, 1040 cm⁻¹ |

| ¹H NMR (CD₃OD) | δ 6.33 (td, J = 53.7, 2.4 Hz, 1H, CF₂H) |

The Causality of the –CF₂H Substitution

As an Application Scientist, I frequently leverage the –CF₂H group to solve pharmacokinetic bottlenecks. The causality behind this structural choice is threefold:

-

Electronic Modulation: The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the adjacent primary amine. This increases the fraction of the un-ionized drug at physiological pH, directly enhancing passive membrane permeability and oral absorption[3].

-

Bioisosteric Hydrogen Bonding: Unlike a fully fluorinated –CF₃ group, the –CF₂H proton is highly polarized and acts as a lipophilic hydrogen bond donor, allowing it to mimic the binding interactions of a carbinol group without the associated metabolic liabilities[3].

-

Metabolic Shielding: The robust C–F bonds sterically and electronically shield the adjacent carbon centers from cytochrome P450-mediated oxidation, extending the in vivo half-life.

Physicochemical and pharmacokinetic impacts of the gem-difluoromethyl group.

Synthetic Methodology: The Hu Protocol

The synthesis of enantiopure α-difluoromethyl amines was historically plagued by poor diastereoselectivity and low yields until the development of the stereoselective nucleophilic difluoromethylation protocol by Ya Li and Jinbo Hu[3]. This methodology utilizes difluoromethyl phenyl sulfone (PhSO₂CF₂H) as a highly controlled "CF₂H⁻" anion equivalent[4].

Step 1: Stereoselective Nucleophilic Difluoromethylation

Protocol:

-

Under a strict N₂ atmosphere, charge a 20-mL Schlenk flask with N-(tert-butylsulfinyl)aldimine (440 mg, 2.1 mmol) and PhSO₂CF₂H (385 mg, 2.0 mmol).

-

Dissolve the reagents in freshly distilled THF (10 mL) and cool the system to exactly –78 °C[2].

-

Dropwise, add a THF solution of lithium hexamethyldisilazide (LHMDS, 1.06 M, 2.2 mL, 2.4 mmol).

-

Stir at –78 °C for 20 minutes.

-

Quench the reaction at –78 °C by adding saturated aqueous NaCl (10 mL). Extract with EtOAc (3 × 25 mL), dry the combined organic phases over MgSO₄, concentrate, and purify via silica gel chromatography[2].

Mechanistic Causality & Validation: In my experience optimizing fluorination workflows, the generation of the PhSO₂CF₂⁻ carbanion is exquisitely sensitive to temperature. LHMDS is selected as a sterically hindered, non-nucleophilic base to quantitatively deprotonate the sulfone without attacking the electrophilic imine. The –78 °C temperature is non-negotiable; allowing the temperature to rise even slightly can lead to the rapid α-elimination of the sulfinate, generating a highly reactive and unselective difluorocarbene (:CF₂) which severely degrades the diastereomeric ratio and overall yield[3].

Step 2: Reductive Desulfonylation

Protocol:

-

In a 10-mL flask under N₂, dissolve the purified intermediate (180 mg, 0.45 mmol) and Na₂HPO₄ (510 mg, 3.6 mmol) in anhydrous methanol (5 mL) at –20 °C[2].

-

Add Na/Hg amalgam (10 wt. % Na in Hg, net sodium content 3.6 mmol) in a single portion.

-

Stir the heterogeneous mixture at –20 °C to –10 °C for 1 hour.

-

Decant the liquid phase carefully to separate it from the mercury, and remove the organic solvent under vacuum[2].

Mechanistic Causality & Validation: The single-electron transfer (SET) mediated by the Na/Hg amalgam is highly chemoselective for C–S bond cleavage. However, this reduction generates strongly basic sodium alkoxides in situ. Without the stoichiometric addition of Na₂HPO₄ acting as a proton buffer, this localized basicity will cause rapid epimerization at the newly formed chiral center. The low temperature (–20 °C) is strictly maintained to prevent over-reduction (defluorination) of the CF₂H moiety[2].

Step 3: Deprotection and Salt Formation

Protocol:

-

Dissolve the crude desulfonylated intermediate in anhydrous methanol (5 mL).

-

Add 1 mL of HCl/Dioxane (4N) to the solution.

-

Stir the reaction mixture at room temperature for 30 minutes, then concentrate to near dryness[2].

-

Add cold diethyl ether to precipitate the amine hydrochloride. Filter the precipitate and wash thoroughly with diethyl ether to yield the pure (2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride (Yield: ~83%)[2].

Mechanistic Causality & Validation: The tert-butylsulfinyl directing group is highly acid-labile. HCl in dioxane cleanly and rapidly cleaves this sulfinyl group, directly generating the hydrochloride salt of the target amine. Diethyl ether acts as an ideal anti-solvent; it drives the precipitation of the highly polar hydrochloride salt while keeping cleaved organic byproducts and residual sulfinic acid derivatives in solution, creating a self-purifying step[2]. Proper handling requires standard PPE, avoiding dust inhalation, and keeping the salt protected from moisture[5].

Synthetic workflow for (2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride.

References

- NextSDS. "(2S)

- Ambeed. "CAS No.

- Wiley-VCH. "Supporting Information: Highly Stereoselective Nucleophilic Difluoromethylation Using Difluoromethyl Phenyl Sulfone".

- Ya Li, Jinbo Hu. "Facile Synthesis of Chiral α-Difluoromethyl Amines from N-(tert-Butylsulfinyl)aldimines". Chinese Academy of Sciences / Angewandte Chemie.

- ACS Publications. "N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles".

Sources

Mechanism of Action of (2S)-1,1-difluoro-3-methylbutan-2-amine Hydrochloride in Rational Drug Design: A Physicochemical and Pharmacokinetic Perspective

Executive Summary

In contemporary rational drug design, the "mechanism of action" (MoA) of a specialized building block extends beyond traditional receptor pharmacology; it encompasses the precise physicochemical and structural mechanisms by which the moiety modulates the parent molecule. (2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride (CAS: 869334-34-9) [1] is a highly specialized, chiral, fluorinated aliphatic amine. Functioning as a bioisostere of valine-derived amines, its incorporation into a lead scaffold acts as a multi-dimensional optimization tool. By leveraging strong inductive electron withdrawal and unique stereoelectronic effects, this building block systematically enhances passive membrane permeability, evades cytochrome P450 (CYP) mediated metabolism, and introduces lipophilic hydrogen bonding to target active sites.

Molecular Mechanisms of Action: Physicochemical Modulation

The strategic value of (2S)-1,1-difluoro-3-methylbutan-2-amine lies in its two primary structural features: the sterically demanding isopropyl group and the gem-difluoromethyl ( −CF2H ) group. As a Senior Application Scientist, I approach the incorporation of this moiety not as a simple substitution, but as a calculated recalibration of the molecule's micro-environment.

pKa Suppression via Inductive Electron Withdrawal

The most significant and well-documented effect of a gem-difluoro group is the profound modulation of the basicity (pKa) of neighboring functional groups [2]. Standard primary aliphatic amines possess a pKa of approximately 10.5, meaning they are >99.9% ionized (protonated) at physiological pH (7.4). This high degree of ionization incurs a massive desolvation penalty, severely restricting transcellular passive diffusion across lipid bilayers.

The two highly electronegative fluorine atoms in the −CF2H group exert a powerful through-bond inductive effect ( -I effect). This withdraws electron density away from the adjacent nitrogen atom, fundamentally destabilizing the protonated ammonium cation. Consequently, the pKa of the amine drops by roughly 3.0 to 3.5 log units (down to ~7.0–7.5). This mechanistic shift ensures that a substantial fraction of the drug exists in its neutral, unionized state at pH 7.4, directly causing an exponential increase in membrane permeability.

The Lipophilic Hydrogen Bond Donor Effect

Classical hydrogen bond donors (e.g., −OH , −NH2 ) improve target affinity but penalize pharmacokinetics due to high topological polar surface area (TPSA) and desolvation costs. It has been realized that a difluoromethyl group ( −CF2H ) can act as a highly lipophilic hydrogen bond donor [3]. The strong electron-withdrawing nature of the geminal fluorines polarizes the adjacent C-H bond ( Cδ−−Hδ+ ). When the isopropyl group anchors the molecule into a hydrophobic pocket (such as the S2 or S3 sub-pockets of a viral protease), the polarized −CF2H proton can donate a hydrogen bond to the target protein's backbone carbonyls without the thermodynamic penalty of stripping away a tightly bound hydration shell.

Steric and Electronic Metabolic Shielding

Aliphatic amines are highly susceptible to oxidative deamination by monoamine oxidases (MAOs) and CYP450 enzymes via single-electron transfer (SET) mechanisms. The MoA of (2S)-1,1-difluoro-3-methylbutan-2-amine in preventing this is twofold:

-

Electronic Shielding: The reduced electron density on the nitrogen lone pair (caused by the −CF2H group) raises the oxidation potential of the amine, making the initial SET step thermodynamically unfavorable.

-

Steric Shielding: The adjacent chiral isopropyl group provides significant steric bulk, physically blocking the enzymatic catalytic iron-oxo species from accessing the α -carbon.

Logical pathway of physicochemical and pharmacokinetic enhancements via CF2H substitution.

Quantitative Data Summary

To illustrate the causality of this building block's incorporation, the following table summarizes the theoretical and observed physicochemical shifts when replacing a standard valine-derived amine with its fluorinated counterpart.

| Physicochemical Property | Standard Isopropyl Amine (Valinol derivative) | (2S)-1,1-difluoro-3-methylbutan-2-amine | Pharmacological Impact (MoA) |

| Amine pKa (Conjugate Acid) | ~ 10.5 | ~ 7.2 | Shifts ionization equilibrium closer to physiological pH. |

| % Unionized at pH 7.4 | < 0.1% | ~ 61.3% | >600-fold increase in neutral species; drives passive diffusion. |

| H-Bond Donor Profile | Classical ( −NH2 ) | Dual (

−NH2

| Enables binding in highly lipophilic target sub-pockets. |

| Desolvation Penalty ( ΔG ) | High | Low | Increases overall binding free energy ( ΔGbind ). |

| Oxidative Liability (CYP) | High (Rapid clearance) | Low (Extended t1/2 ) | Prevents first-pass metabolism; improves oral bioavailability. |

Experimental Protocols for Mechanistic Validation

To empirically validate the mechanistic advantages of incorporating (2S)-1,1-difluoro-3-methylbutan-2-amine into a drug scaffold, rigorous, self-validating experimental workflows must be employed.

Protocol A: Potentiometric Titration for pKa Determination

Causality: We must prove that the inductive effect successfully lowered the pKa to the target range to justify the expected increase in permeability.

-

Sample Preparation: Dissolve 2 mg of the synthesized fluorinated lead compound in 10 mL of a standardized co-solvent system (e.g., 50% Methanol/Water) to ensure complete solubility.

-

System Validation (Critical): Run a parallel titration using Propranolol (known pKa ~9.5). If the calculated pKa of Propranolol deviates by >0.1 log units from the literature value, recalibrate the glass electrode and replace the titrant.

-

Titration: Titrate the sample from pH 2.0 to 12.0 using standardized 0.1 M NaOH under a nitrogen atmosphere at a constant 25°C.

-

Data Analysis: Utilize the Bjerrum plot method to calculate the exact pKa. Extrapolate the co-solvent pKa back to aqueous pKa using the Yasuda-Shedlovsky extrapolation.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality: We must verify that the steric and electronic shielding provided by the −CF2H and isopropyl groups effectively prevents CYP-mediated degradation.

-

Incubation Setup: Prepare a 1 mL reaction mixture containing human liver microsomes (HLM, 0.5 mg protein/mL) in 100 mM potassium phosphate buffer (pH 7.4).

-

System Validation (Critical): Include Verapamil (high clearance control) and Warfarin (low clearance control) in separate, parallel incubation wells. The assay is only deemed valid if Verapamil is depleted by >80% at 30 minutes, while Warfarin remains >90% intact.

-

Reaction Initiation: Add the fluorinated test compound (1 µM final concentration). Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final).

-

Quenching & Analysis: Extract 100 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 300 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 15,000 x g for 10 minutes.

-

Quantification: Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ) and half-life ( t1/2 ).

Step-by-step experimental workflow for validating fluorinated amine building blocks.

References

- Title: (2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride (CAS No.: 869334-34-9)

- Title: Influence on Neighboring Functional Groups (pKa modulation studies)

- Chinese Academy of Sciences (CAS.cn)

Application Note: Asymmetric Synthesis and Medicinal Chemistry Applications of (2S)-1,1-Difluoro-3-methylbutan-2-amine Hydrochloride

Executive Summary & Mechanistic Insights

The incorporation of fluorine into organic scaffolds is a cornerstone of modern drug discovery. Fluorinated amines are critical synthetic building blocks because fluorine induces maximal shifts in electron distribution while causing minimal steric distortion[1]. Among these, (2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride (CAS No. 869334-34-9)[2] has emerged as a highly valuable chiral intermediate.

The "Fluorine Effect" and Bioisosterism

The difluoromethyl (CF₂H) group is of particular interest to medicinal chemists as it serves as a lipophilic bioisostere for the carbinol (CH₂OH) unit and thiol groups[1]. While sharing the dipolar nature and hydrogen-bond donating capability of a hydroxyl group, the CF₂H moiety is significantly more lipophilic.

From a pharmacokinetic perspective, strategically placing a CF₂H group adjacent to an amine stereocenter achieves three mechanistic goals:

-

Basicity Modulation: The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the adjacent amine, enhancing oral absorption by increasing the proportion of the un-ionized drug in the gastrointestinal tract[1].

-

Metabolic Shielding: The strong C-F bonds resist cytochrome P450-mediated oxidative metabolism, preventing rapid clearance[1].

-

Conformational Control: The stereoelectronic effects of the CF₂H group can lock the molecule into a bioactive conformation, improving target binding affinity.

Metabolic pathway comparison: CF2H bioisosteres resist P450 degradation.

Evolution of Asymmetric Synthesis Strategies

The asymmetric synthesis of α-difluoromethyl amines has historically been challenging. Direct nucleophilic difluoromethylation of imines using reagents like TMSCF₂H often suffers from low reactivity[1]. To bypass this, researchers have developed several distinct strategies, ranging from auxiliary-guided nucleophilic additions to modern transition-metal catalysis.

Recently, copper-catalyzed regio- and enantioselective hydroamination of gem-difluoroalkenes has been established as a highly efficient catalytic alternative. In this system, a chiral pyridine-derived ligand inhibits β-F elimination from the chiral α-CF₂H organocopper intermediate, allowing for precise enantioselective Cu–H insertion[3]. Furthermore, radical difluoroalkylation utilizing CF₂H-synthons via nickel-catalyzed Negishi cross-coupling has emerged as a robust method for constructing these chiral centers under mild conditions[4].

Quantitative Comparison of Synthetic Strategies

| Strategy | Key Reagents / Catalyst | Chiral Inducer | Typical Yield | Enantiomeric Excess (ee) / d.r. | Ref |

| Nucleophilic Addition | PhSO₂CF₂H, LHMDS | (R)-tert-Butylsulfinamide | 75–85% | >99% d.r. | [1] |

| Asymmetric Hydroamination | gem-Difluoroalkenes, Ph₂SiH₂ | Chiral Cu-Pyridine Complex | 44–71% | 88–92% ee | [3] |

| Radical Difluoroalkylation | Alkyl Halides, CF₂H-Synthon | Ni-Catalyst / Chiral Ligand | 60–88% | 88–93% ee | [4] |

Experimental Workflows & Protocols

For routine laboratory scale-up of (2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride , the auxiliary-guided nucleophilic addition remains the most reliable and self-validating method, requiring no specialized transition-metal catalysts.

Step-by-step synthetic workflow for (2S)-1,1-difluoro-3-methylbutan-2-amine HCl.

Protocol A: Synthesis of the Chiral Sulfinyl Imine

Causality Focus: Isobutyraldehyde is highly prone to enolization and self-condensation. Using Titanium(IV) ethoxide (Ti(OEt)₄) serves a dual purpose: it acts as a mild Lewis acid to activate the carbonyl group and as an irreversible water scavenger, driving the condensation to completion without racemizing the aldehyde.

-

Setup: Under an inert argon atmosphere, dissolve (R)-2-methylpropane-2-sulfinamide (1.0 equiv, 10 mmol) in anhydrous THF (30 mL).

-

Reagent Addition: Add Ti(OEt)₄ (2.0 equiv, 20 mmol) followed by isobutyraldehyde (1.1 equiv, 11 mmol) at room temperature.

-

Reaction: Stir the mixture for 12 hours. Track completion via TLC (Hexanes/EtOAc 4:1).

-

Workup: Pour the mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. Self-Validation: The immediate formation of a white titanium dioxide (TiO₂) precipitate confirms the successful quenching of the Lewis acid. Filter the suspension through a Celite pad, extract the aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate in vacuo to yield the pure (R)-sulfinyl imine.

Protocol B: Diastereoselective Nucleophilic Difluoromethylation

Causality Focus: Difluoromethyl phenyl sulfone (PhSO₂CF₂H) is utilized instead of TMSCF₂H because the phenylsulfonyl group stabilizes the difluoromethyl anion, allowing for a highly controlled, diastereoselective Mannich-type addition driven by the steric bulk of the tert-butylsulfinyl group[1].

-

Anion Generation: Dissolve PhSO₂CF₂H (1.5 equiv) in anhydrous THF and cool to -78 °C. Dropwise add LHMDS (1.5 equiv, 1.0 M in THF). Stir for 30 minutes to ensure complete deprotonation.

-

Addition: Slowly add a solution of the (R)-sulfinyl imine (from Protocol A) in THF to the generated anion at -78 °C.

-

Reaction: Maintain at -78 °C for 4 hours. The bulky chiral auxiliary directs the nucleophilic attack to the Re-face of the imine, yielding the (S)-configuration at the newly formed stereocenter.

-

Quench & Isolate: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry, and purify via flash chromatography.

Protocol C: Desulfonylation and Deprotection to the Hydrochloride Salt

Causality Focus: The free base of this compound is highly volatile and prone to degradation. Isolating it as a hydrochloride salt (CAS 869334-34-9)[2] guarantees long-term bench stability and precise stoichiometric handling for downstream drug discovery coupling reactions.

-

Desulfonylation: Dissolve the intermediate in MeOH. Add anhydrous NaOAc (4.0 equiv) and Magnesium turnings (10.0 equiv). Stir at 0 °C to room temperature until the Mg dissolves. Why NaOAc? It buffers the reaction, preventing the premature acidic cleavage of the sulfinyl group during the reductive removal of the PhSO₂ group.

-

Acidic Cleavage: After standard aqueous workup and solvent removal, dissolve the crude α-difluoromethyl N-tert-butylsulfinamide in a 1:1 mixture of MeOH and 4M HCl in 1,4-dioxane. Stir at room temperature for 1 hour. Why HCl in Dioxane? It provides strictly anhydrous acidic conditions, cleanly cleaving the sulfinyl group as SO₂ gas and isobutylene without hydrolyzing the sensitive CF₂H moiety.

-

Precipitation: Concentrate the solution under reduced pressure to a minimal volume. Add ice-cold diethyl ether dropwise until (2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride precipitates as a highly crystalline white solid. Filter and dry under high vacuum.

References

- Hu, J., et al. "Facile Synthesis of Chiral α-Difluoromethyl Amines from N-(tert-Butylsulfinyl)aldimines". Chinese Academy of Sciences.

- "Copper-Catalyzed Regio- and Enantioselective Hydroamination of gem-Difluoroalkenes to Access Chiral Difluoromethyl Amines".

- "CF2H-synthon enables asymmetric radical difluoroalkylation for synthesis of chiral difluoromethylated amines".

- "CAS No.

Sources

Application Notes and Protocols: Incorporating (2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride into Pharmaceutical Intermediates

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and target binding affinity.[1][2] The gem-difluoromethylene group (CF2) is a particularly valuable motif, acting as a bioisostere for carbonyl groups or enhancing pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiles.[2][3] This document provides a comprehensive guide for researchers and drug development professionals on the practical incorporation of (2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride, a chiral building block of significant potential. We present detailed, field-proven protocols for its use in three fundamental synthetic transformations: amide bond formation, reductive amination, and nucleophilic aromatic substitution (SNAr). The causality behind experimental choices is explained to empower scientists to adapt and troubleshoot these methods for their specific molecular scaffolds.

Introduction: The Strategic Value of the gem-Difluoroamino Moiety

The introduction of fluorinated functional groups is a well-established strategy for optimizing lead compounds.[4] The difluoromethyl group (CF2H), in particular, offers a unique combination of properties: it is more lipophilic than a hydroxyl or thiol group, can act as a hydrogen bond donor, and is a metabolically stable bioisostere of common pharmacophores like alcohols or amines.[5][6] Consequently, building blocks containing the α,α-difluoromethylene amine functionality are in high demand for drug discovery programs.[7]

(2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride presents an attractive, stereochemically defined building block for introducing this valuable moiety. However, its integration is not without challenges. The electron-withdrawing nature of the adjacent difluoromethyl group significantly reduces the nucleophilicity of the amine, complicating standard bond-forming reactions that proceed readily with more basic alkylamines.[8][9]

This guide provides robust methodologies to overcome these challenges, enabling the efficient and predictable incorporation of this building block into diverse pharmaceutical intermediates.

Reagent Profile and Safe Handling

Before proceeding with any experimental work, it is crucial to understand the properties and handling requirements of the title compound.

Table 1: Physicochemical Properties of (2S)-1,1-difluoro-3-methylbutan-2-amine HCl

| Property | Value | Data Source |

| Chemical Name | (2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride | [10] |

| CAS Number | 869334-34-9 | [10] |

| Molecular Formula | C₅H₁₂ClF₂N | Calculated |

| Molecular Weight | 161.61 g/mol | Calculated |

| Appearance | White to off-white solid (typical) | Supplier Data |

| Purity | ≥95% (typical) | Supplier Data |

Hazard and Safety Information

(2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride is classified with the following hazards:

-

Skin Irritation (Category 2) [10]

-

Serious Eye Irritation (Category 2A) [10]

-

Specific target organ toxicity — single exposure (Category 3), may cause respiratory irritation and drowsiness or dizziness. [10]

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[11][12]

-

Ventilation: Handle this reagent in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[12][13]

-

Handling: Avoid generating dust. As a hydrochloride salt, it is hygroscopic. Store in a tightly sealed container in a cool, dry place. Before use, it is often beneficial to free-base the amine from its hydrochloride salt, as detailed in the protocols below.

Core Synthetic Strategies and Protocols

We present three primary strategies for forming robust C-N bonds with the title amine. The choice of method will depend on the functional groups present in the target scaffold.

Protocol 1: Amide Bond Formation via Acyl Fluoride Intermediate

Principle: Standard amide coupling conditions (e.g., using HATU or EDC/HOBt) can be sluggish with electron-deficient amines. A more reliable method involves the in situ formation of an acyl fluoride from a carboxylic acid, which then reacts cleanly with the amine at a slightly elevated temperature. This protocol is particularly effective for sterically hindered or electronically challenging substrates.[8][9]

Causality: Acyl fluorides are more reactive electrophiles than the corresponding activated esters generated by many common coupling reagents. This enhanced reactivity is necessary to overcome the low nucleophilicity of the difluoro-substituted amine. Cyanuric fluoride is a mild and effective reagent for this transformation.

Detailed Methodology:

-

Reagent Preparation (Free-Basing the Amine):

-

Dissolve (2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride (1.0 eq) in dichloromethane (DCM, ~0.2 M).

-

Add saturated aqueous sodium bicarbonate (NaHCO₃) solution (~3 volumes relative to DCM).

-

Stir vigorously for 30 minutes. Separate the organic layer.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and use the resulting solution of the free amine directly. Rationale: The free amine is required for nucleophilic attack; the HCl salt is unreactive. Direct use in solution avoids purification of the potentially volatile free amine.

-

-

Acyl Fluoride Formation:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid starting material (1.0 eq) and anhydrous DCM (~0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add anhydrous pyridine (1.5 eq).

-

Slowly add a solution of cyanuric fluoride (0.5 eq) in anhydrous DCM. Caution: Cyanuric fluoride is toxic and moisture-sensitive. Handle with care in a fume hood.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Conversion can be monitored by TLC or LC-MS.

-

-

Amide Coupling:

-

Add the prepared solution of the free amine (~1.1 eq) to the acyl fluoride mixture.

-

Add N,N-Diisopropylethylamine (DIEA, 2.0 eq) to act as a non-nucleophilic base to scavenge the HF generated.

-

Heat the reaction mixture to reflux (~40 °C in DCM) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and quench by carefully adding saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired amide.

-

Protocol 2: Reductive Amination

Principle: Reductive amination is a highly versatile method for forming C-N bonds by reacting an amine with an aldehyde or ketone.[14] The reaction proceeds via an intermediate imine (or iminium ion), which is then reduced in situ. For electron-deficient amines, the choice of reducing agent and reaction conditions is critical to favor imine formation and subsequent reduction.[15][16]

Causality: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the preferred reducing agent for this transformation.[17] It is mild enough not to reduce the starting aldehyde/ketone significantly but is highly effective at reducing the protonated iminium intermediate that forms in the presence of a weak acid (acetic acid). This selectivity is key to achieving high yields.[16]

Detailed Methodology:

-

Reaction Setup:

-

To a round-bottom flask, add the aldehyde or ketone starting material (1.0 eq), (2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride (1.2 eq), and an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to make a ~0.1 M solution. Rationale: The hydrochloride salt is used directly, as the acidic conditions generated are favorable for iminium ion formation.

-

Add glacial acetic acid (AcOH, ~2.0 eq). This acts as a catalyst for imine formation.

-

Stir the mixture at room temperature for 1 hour to allow for pre-formation of the iminium intermediate.

-

-

Reduction:

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10-15 minutes. Caution: Gas evolution (hydrogen) may occur. Addition should be controlled.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-24 hours).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Dilute with DCM or ethyl acetate and separate the layers.

-

Extract the aqueous layer with the organic solvent (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the target secondary amine.

-

Table 2: Troubleshooting Guide for Reductive Amination

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Conversion | Insufficient imine formation; Inactive reducing agent. | Add molecular sieves to drive dehydration; Use fresh NaBH(OAc)₃; Increase reaction time or temperature slightly (to 40-50 °C). |

| Side product from aldehyde/ketone reduction | Reducing agent is too reactive or added too early. | Ensure sufficient time for imine formation before adding NaBH(OAc)₃; Use a less reactive solvent. |

| Complex mixture of products | Impure starting materials; Degradation of starting material or product. | Re-purify starting materials; Ensure anhydrous conditions; Avoid excessive heat. |

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

Principle: If the target scaffold contains an electron-deficient aromatic or heteroaromatic ring with a suitable leaving group (e.g., F, Cl) at an activated position (ortho or para to an electron-withdrawing group), direct C-N bond formation can be achieved via an SNAr reaction.[18]

Causality: The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this complex, and thus the reaction rate, is enhanced by strong electron-withdrawing groups on the aromatic ring. A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the final elimination step.

Detailed Methodology:

-

Reaction Setup:

-

To a flask, add the activated aryl halide (1.0 eq), (2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride (1.5 eq), and a strong, non-nucleophilic base such as potassium carbonate (K₂CO₃, 3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) (~0.2 M).

-

-

Reaction:

-

Heat the mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the aryl halide.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash extensively with water to remove the polar solvent, then wash with brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

-

Conclusion

(2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride is a valuable building block for introducing a chiral gem-difluoroamino motif into pharmaceutical intermediates. While its reduced nucleophilicity presents a synthetic challenge, the robust protocols detailed in this guide—amide coupling via acyl fluorides, selective reductive amination with NaBH(OAc)₃, and SNAr—provide reliable and adaptable methods for its successful incorporation. By understanding the chemical principles and causality behind each protocol, researchers can confidently apply these techniques to accelerate their drug discovery programs.

References

-

NextSDS. (2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride — Chemical Substance Information. [Link]

-

Shen, B., et al. (2021). Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. ACS Catalysis. [Link]

-

Mykhailiuk, P.K. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

-

Al-Zoubi, R. M., et al. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

-

Qiu, Z., et al. (2010). Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Accounts of Chemical Research. [Link]

-

Beaumont, S., et al. (2024). Flow‐Enabled, Modular Access to α,α‐Difluoromethylene Amines. Angewandte Chemie International Edition. [Link]

-

Hu, J., et al. (2024). Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. The Journal of Organic Chemistry. [Link]

-

Semantic Scholar. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

-

Isenegger, P. G., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters. [Link]

-

Wang, Y., et al. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules. [Link]

-

Hu, J., et al. (2024). Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. The Journal of Organic Chemistry. [Link]

-

Bode, J. W., et al. (2012). Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water. Angewandte Chemie International Edition. [Link]

-

Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. [Link]

-

Furuya, T., & Ritter, T. (2009). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

-

Wang, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Promoted Difluoromethylation of Quinoxalin-2-Ones. Molecules. [Link]

-

Wikipedia. Reductive amination. [Link]

-

Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

-

ResearchGate. Nucleophilic substitution reactions with nucleophilic fluorinating reagents. [Link]

-

BYU ScholarsArchive. (2006). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

-

Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 2. enamine.net [enamine.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flow‐Enabled, Modular Access to α,α‐Difluoromethylene Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. nextsds.com [nextsds.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Reductive amination - Wikipedia [en.wikipedia.org]

- 15. jocpr.com [jocpr.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 18. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Safe Handling, Storage, and Reaction Protocols for (2S)-1,1-Difluoro-3-methylbutan-2-amine Hydrochloride

Introduction & Chemical Significance

Fluorinated amine compounds are foundational to modern medicinal chemistry and drug development. The strategic incorporation of a difluoromethyl ( CF2H ) group into the aliphatic side chain of (2S)-1,1-difluoro-3-methylbutan-2-amine dramatically alters its physicochemical and biological properties. The carbon-fluorine (C-F) bond is significantly stronger (approx. 116 kcal/mol) than a carbon-hydrogen (C-H) bond, rendering the site highly resistant to metabolic oxidation by enzymes such as cytochrome P450. Furthermore, the strong electron-withdrawing nature of the CF2H group lowers the pKa of the adjacent primary amine, influencing its ionization state at physiological pH and modulating its binding affinity to biological targets.

However, these unique properties necessitate stringent handling and storage protocols. While the hydrochloride salt form (CAS: 869334-34-9) significantly enhances the stability of the otherwise volatile free amine, it introduces high hygroscopicity[1]. Exposure to ambient moisture can lead to rapid hydration, weight inaccuracies during stoichiometric calculations, and potential long-term degradation.

Physicochemical Profile and Hazard Assessment

Before handling (2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride, a thorough risk assessment is required. The compound is a known irritant and must be handled with appropriate engineering controls and personal protective equipment (PPE)[1].

Table 1: Physicochemical Properties and Hazard Profile

| Property / Hazard | Specification / Detail | Causality & Experimental Impact |

| Chemical Name | (2S)-1,1-difluoro-3-methylbutan-2-amine HCl | Chiral building block; enantiomeric purity must be preserved during all steps[2]. |

| CAS Number | 869334-34-9 | Unique identifier for safety data retrieval and regulatory compliance[1]. |

| Molecular Weight | 159.60 g/mol | Critical for precise stoichiometric calculations in coupling reactions. |

| Physical State | Solid (Crystalline Powder) | Prone to aerosolization; avoid dust formation to prevent inhalation risks[3]. |

| Hygroscopicity | High (Typical for amine HCl salts) | Absorbs atmospheric moisture rapidly, altering effective mass and quenching sensitive reagents. |

| Primary Hazards | Skin/Eye Irritant, STOT SE 3 | Can cause respiratory tract irritation; mandates the use of a chemical fume hood[1]. |

| Incompatibilities | Strong oxidizing agents, strong bases | Premature exposure to bases causes free-basing, leading to volatilization of the active amine. |

Storage Guidelines & Degradation Prevention

To maintain the structural integrity and enantiomeric purity of (2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride, a self-validating storage system must be implemented:

-

Temperature Control: Store the compound in a cool, dry environment. For long-term preservation, storage at -20°C is recommended to minimize thermal degradation[4].

-

Moisture Exclusion: The container must be tightly sealed and stored under an inert atmosphere (Argon or Nitrogen)[1]. Secondary containment within a desiccator containing Drierite (calcium sulfate) or indicating silica gel provides an additional layer of moisture defense.

-

Thermal Equilibration Protocol: When retrieving the compound from cold storage, allow the sealed container to equilibrate to room temperature for at least 30 minutes before opening.

-

Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt, ruining the anhydrous nature of the reagent and compromising downstream moisture-sensitive reactions.

-

Experimental Workflows and Protocols

Caption: Standard operational workflow preventing moisture condensation and exposure during transfer.

Protocol 1: Safe Weighing and Transfer

Objective: Accurately weigh the hygroscopic salt without compromising its anhydrous state or exposing personnel to airborne particulates.

-

Preparation: Ensure the chemical fume hood has an adequate air exchange rate (at least 8 changes per hour). Don a flame-resistant lab coat, nitrile gloves, and safety goggles.

-

Equilibration: Remove the secondary desiccator containing the amine salt from the freezer. Allow it to sit unopened at room temperature for 30-60 minutes.

-

Anti-Static Mitigation: Fluorinated powders frequently hold static charges, causing them to repel from spatulas and scatter. Use an anti-static gun (e.g., Zerostat) on the weighing paper, or utilize a grounded metal weighing boat to prevent the powder from dispersing[5].

-

Weighing: Rapidly transfer the required mass using a clean, oven-dried stainless-steel spatula to minimize the window of atmospheric exposure.

-

Resealing: Immediately flush the primary vial with a gentle stream of dry Argon, seal tightly with Parafilm, and return it to the desiccator[1].

Protocol 2: In Situ Free-Basing for Amidation Reactions

Objective: Convert the stable hydrochloride salt to the reactive free amine for coupling with a carboxylic acid, without isolating the volatile free amine. Causality: The free base of (2S)-1,1-difluoro-3-methylbutan-2-amine is highly volatile. Generating it in situ ensures it reacts immediately with the activated electrophile, maximizing yield, preserving chirality, and mitigating inhalation risks.

-

Solvent Preparation: Suspend the weighed (2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride (1.0 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under a strict Argon atmosphere.

-

Base Addition: Cool the suspension to 0°C using an ice bath. Dropwise, add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. It effectively deprotonates the amine salt to generate the nucleophile without competing for the activated electrophile in the subsequent step.

-

-

Activation: In a separate, Argon-purged flask, activate the target carboxylic acid (1.0 equiv) using a standard coupling reagent (e.g., HATU, 1.1 equiv) in anhydrous DCM.

-

Coupling: Transfer the activated acid solution dropwise to the amine free-base solution at 0°C. Allow the reaction to slowly warm to room temperature and stir until completion (validate consumption of the amine via LC-MS).

-

Quenching & Waste: Quench the reaction with saturated aqueous NH4Cl . Dispose of all halogenated solvent waste and aqueous washings in designated, clearly labeled hazardous waste containers.

Caption: Mechanistic pathway for the in situ generation and immediate consumption of the free amine.

Emergency Procedures and Spill Management

Despite rigorous adherence to protocols, accidental exposure or spills may occur. A rapid, systematic response is required to prevent injury or environmental contamination.

-

Spills: For small, manageable spills, sweep up or vacuum the spillage using equipment specifically designed to avoid dust formation[3]. Collect the material in a suitable, sealed container for hazardous disposal[3]. Under no circumstances should the compound be flushed into the sanitary sewer system[3].

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing and shoes immediately[4].

-

Eye Contact: Flush eyes cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do, then continue rinsing[4]. Seek immediate medical advice if irritation persists[4].

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

References

-

(2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride - Substance Database. NextSDS. Available at: [Link]

-

SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Solubility of (2S)-1,1-Difluoro-3-methylbutan-2-amine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the poor organic solubility of halogenated amine salts. This guide is designed to help researchers, scientists, and drug development professionals overcome the specific solubility bottlenecks associated with (2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride (CAS: 869334-34-9).

By understanding the physicochemical properties of this molecule, we can design self-validating protocols to keep your syntheses running smoothly.

The Science Behind the Solubility Issue

To troubleshoot solubility, we must first understand the molecule's structural thermodynamics. (2S)-1,1-difluoro-3-methylbutan-2-amine is supplied as a hydrochloride salt. Ionic salts possess high lattice energies and require solvents with high dielectric constants (like water) to solvate the separated ions. Consequently, this salt is fundamentally insoluble in low-dielectric, non-polar, or moderately polar organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), or toluene[1].

The Fluorine Effect on pKa: The presence of the β -difluoromethyl group ( -CF2H ) is the critical variable here. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect on the adjacent amine[2]. Established structure-property relationships dictate that each fluorine atom at the β -position to an amine lowers its conjugate acid pKa by approximately 1.7 units[3].

-

Standard aliphatic amine pKa: ~10.5

-

Estimated pKa of (2S)-1,1-difluoro-3-methylbutan-2-amine conjugate acid: ~7.1

This dramatically reduced basicity[4] means the compound is easier to deprotonate than a standard amine, but the resulting free base is highly volatile and potentially less nucleophilic.

Troubleshooting FAQs

Q1: Why does my compound remain as a cloudy suspension in DCM or THF? A1: The compound is in its protonated, ionic hydrochloride form. Non-polar solvents cannot stabilize the charged R-NH3+ and Cl− species. To achieve a homogeneous solution in these solvents, you must neutralize the salt to generate the lipophilic "free base" form.

Q2: I need to use this amine in an amide coupling reaction (e.g., with HATU or EDC). How do I solubilize it without a separate extraction step? A2: You should utilize in situ neutralization . By adding a tertiary amine base directly to your reaction mixture, you deprotonate the hydrochloride salt on the fly. The generated free amine will rapidly dissolve in the organic solvent, allowing the coupling reaction to proceed seamlessly.

Q3: How do I isolate the free base for reactions that are sensitive to chloride ions or exogenous tertiary amines? A3: You must perform an ex situ free-basing procedure via liquid-liquid extraction. Because the pKa is ~7.1, a mild aqueous base like saturated NaHCO3 (pKa 10.3) is more than sufficient to fully deprotonate the amine without causing degradation.

Q4: What are the best solvents if my reaction requires the compound to strictly remain in its hydrochloride salt form? A4: If free-basing is prohibited by your synthetic route, you must switch to polar aprotic or protic solvents. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and short-chain alcohols (methanol, ethanol) possess sufficiently high dielectric constants to dissolve amine hydrochlorides to a workable concentration[5].

Solubilization Strategies & Data

The following tables summarize the quantitative and qualitative data required to select the correct solvent and base for your specific workflow.

Table 1: Comparative Solubility Profile | Solvent | Dielectric Constant ( ϵ ) | Solubility (HCl Salt Form) | Solubility (Free Base Form) | | :--- | :--- | :--- | :--- | | Water | 80.1 | High (>50 mg/mL) | Low (<1 mg/mL) | | DMSO / DMF | 46.7 / 36.7 | Moderate (10-20 mg/mL) | High (>50 mg/mL) | | Methanol | 32.7 | Moderate (10-20 mg/mL) | High (>50 mg/mL) | | Dichloromethane (DCM) | 8.9 | Insoluble (<1 mg/mL) | High (>50 mg/mL) | | Toluene | 2.4 | Insoluble (<1 mg/mL) | High (>50 mg/mL) |

Table 2: Base Selection Guide for In Situ Neutralization

| Base | pKa (Conjugate Acid) | Deprotonation Efficiency | Best Use Case |

|---|---|---|---|

| DIPEA (Hünig's Base) | ~10.7 | 100% (Full conversion) | Standard amide couplings; non-nucleophilic. |

| Triethylamine (TEA) | ~10.7 | 100% (Full conversion) | General neutralization; easy to remove in vacuo. |

| N-Methylmorpholine (NMM) | ~7.4 | ~66% (Equilibrium state) | Base-sensitive substrates; minimizes racemization. |

Decision tree for selecting the optimal solubilization strategy for amine hydrochloride salts.

Validated Experimental Protocols

Protocol A: Ex Situ Free-Basing via Liquid-Liquid Extraction

Use this protocol when your downstream reaction is sensitive to chloride ions or exogenous tertiary amines.

-

Dissolution: Dissolve (2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride (1.0 eq) in a minimum volume of deionized water.

-

Solvent Addition: Add an equal volume of dichloromethane (DCM) or diethyl ether to the aqueous layer to create a biphasic system.

-

Neutralization: While stirring vigorously, slowly add saturated aqueous sodium bicarbonate ( NaHCO3 ) until the aqueous layer reaches pH 8-9 (verify with pH paper).

-

Causality Insight: NaHCO3 (pKa ~10.3) is perfectly calibrated to fully deprotonate the fluorinated amine (pKa ~7.1) without the risk of base-catalyzed side reactions associated with stronger bases like NaOH.

-

-

Extraction: Transfer the mixture to a separatory funnel. Isolate the organic layer. Extract the remaining aqueous layer with two additional portions of the organic solvent.

-

Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4 .

-

Concentration (CRITICAL STEP): Filter the drying agent and carefully concentrate the filtrate under reduced pressure at a low bath temperature (e.g., 20-25 °C, >150 mbar).

-

Causality Insight: The free base of this low-molecular-weight, fluorinated amine is highly volatile. Aggressive concentration under high vacuum will lead to severe product loss.

-

Protocol B: In Situ Neutralization for Amide Coupling

Use this protocol for standard peptide synthesis or amide bond formations.

-

Suspension: Suspend the amine hydrochloride salt (1.0 eq) in anhydrous DCM or DMF (0.1 M concentration). The mixture will be cloudy.

-

Deprotonation: Add DIPEA (2.5 - 3.0 eq) to the suspension and stir for 5 minutes at room temperature.

-

Causality Insight: The suspension will rapidly clear as the highly lipophilic free amine is generated. The excess base neutralizes the HCl and serves as an acid scavenger for the subsequent coupling step.

-

-

Activation: In a separate flask, activate your carboxylic acid (1.1 eq) with HATU (1.1 eq) in DCM/DMF for 10 minutes.

-

Coupling: Transfer the activated acid solution to the homogeneous free amine solution. Monitor via LC-MS until the amine is consumed.

Mechanistic workflow of in situ neutralization enabling homogeneous organic reactions.

References

-

Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem (2007).[Link][3]

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PubMed Central (PMC).[Link][4]

-

The Effect of Aliphatic Fluorine on Amine Drugs. ACS Publications.[Link][2]

-

Solubility of Organic Compounds. University of Calgary.[Link]

-

Separation of Primary, Secondary, and Tertiary Amines. AskFilo.[Link][1]

Sources

- 1. How are primary, secondary, and tertiary amines separated from their mixt.. [askfilo.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

Reducing steric hindrance effects with (2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride

Welcome to the technical support center for (2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the use of this versatile and unique chiral building block. The presence of the gem-difluoro group in close proximity to the amine offers distinct advantages in modulating physicochemical properties but can also present unique challenges in synthetic protocols. This resource aims to empower you to effectively utilize this compound in your research and development endeavors.

I. Introduction to (2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride

(2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride is a chiral amine that has garnered interest in medicinal chemistry and drug discovery. The difluoromethyl group (-CF2H) can act as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities.[1] This substitution can enhance metabolic stability, increase lipophilicity, and improve membrane permeability of a parent compound.[1] However, the strong electron-withdrawing nature of the fluorine atoms reduces the basicity and nucleophilicity of the amine, which, combined with the steric bulk of the isobutyl group, can make reactions with this amine challenging.[2][3]

This guide will provide practical advice on how to overcome these challenges and successfully incorporate this valuable building block into your synthetic workflows.

II. Frequently Asked Questions (FAQs)

Q1: Why is amide coupling with (2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride so challenging?

A1: The primary difficulties arise from a combination of electronic and steric factors:

-

Reduced Nucleophilicity: The two electron-withdrawing fluorine atoms significantly decrease the electron density on the nitrogen atom. This reduction in electron density lowers the amine's nucleophilicity, making it less reactive toward the electrophilic carbonyl carbon of an activated carboxylic acid.[2]

-

Steric Hindrance: The bulky isobutyl group attached to the chiral center, adjacent to the amine, creates significant steric congestion. This bulkiness physically obstructs the approach of the activated carboxylic acid, further slowing down the reaction rate.

Q2: My standard amide coupling protocols (e.g., HATU, HOBt/EDC) are resulting in low to no yield. What is the likely cause?

A2: Standard coupling reagents like HATU and EDC/HOBt are often not potent enough for coupling sterically hindered and electronically deactivated amines.[4] The activated esters or intermediates formed by these reagents may not be sufficiently reactive to overcome the high activation energy barrier of the reaction with (2S)-1,1-difluoro-3-methylbutan-2-amine.

Q3: What are the recommended coupling reagents for this amine?

A3: For challenging couplings involving sterically hindered and electron-poor amines, more reactive coupling reagents are generally required. Consider using:

-

Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are known to be effective for difficult couplings.[4]

-

Immonium/Uronium Salts: Reagents such as COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have also shown success in coupling sterically demanding substrates.[4]

-

Acyl Fluorides: Converting the carboxylic acid to a more reactive acyl fluoride can facilitate the reaction with this less nucleophilic amine.[5]

Q4: How can I improve the solubility of (2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride in my reaction?

A4: As a hydrochloride salt, the amine has limited solubility in many common non-polar organic solvents. To improve solubility and ensure the amine is present in its free, reactive form, it is crucial to add a non-nucleophilic organic base to the reaction mixture. Common choices include:

-

N,N-Diisopropylethylamine (DIPEA)

-

Triethylamine (TEA)

It is recommended to use at least one equivalent of the base to neutralize the hydrochloride salt and an additional equivalent if the coupling reaction generates an acidic byproduct.

Q5: What are the best solvents for reactions involving this amine?

A5: The choice of solvent is critical. Polar aprotic solvents are generally preferred as they can help to solvate the species involved in the reaction without interfering with the coupling process. Recommended solvents include:

-

Dimethylformamide (DMF)

-

Acetonitrile (MeCN)

-

Dichloromethane (DCM)

III. Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during reactions with (2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | 1. Insufficiently reactive coupling reagent. 2. Low reaction temperature. 3. Incomplete neutralization of the hydrochloride salt. 4. Steric hindrance preventing reaction. | 1. Switch to a more powerful coupling reagent such as PyBOP, PyAOP, or COMU.[4] 2. Increase the reaction temperature. Microwave heating can be particularly effective in accelerating slow reactions. 3. Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA, TEA) is used to liberate the free amine. 4. If possible, consider a less sterically hindered carboxylic acid coupling partner. |

| Slow Reaction Rate | 1. Reduced nucleophilicity of the amine. 2. Steric hindrance. 3. Low concentration of reactants. | 1. Use a more reactive coupling reagent. 2. Increase the reaction temperature. 3. Increase the concentration of the reactants. |

| Formation of Side Products | 1. Side reactions of the coupling reagent. 2. Racemization at the chiral center of the carboxylic acid coupling partner. | 1. Choose a coupling reagent that minimizes side product formation. For example, phosphonium salts do not react with the free amine. 2. Add a racemization suppressant such as 1-hydroxy-7-azabenzotriazole (HOAt) to the reaction mixture.[4] |

| Difficulty in Product Purification | 1. Unreacted starting materials. 2. Byproducts from the coupling reagent (e.g., dicyclohexylurea (DCU) from DCC). | 1. Drive the reaction to completion by using a slight excess of one of the reactants (typically the less expensive one). 2. Use a coupling reagent that generates water-soluble byproducts (e.g., EDC) to simplify aqueous workup. If using DCC, the insoluble DCU can often be removed by filtration. |

IV. Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific substrates.

Protocol 1: General Amide Coupling using PyBOP

This protocol is a robust starting point for the coupling of a generic carboxylic acid with (2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride.

Materials:

-

Carboxylic acid (1.0 eq)

-

(2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride (1.1 eq)

-

PyBOP (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous DMF

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) and (2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq) at room temperature.

-

Stir the mixture for 10 minutes to ensure complete neutralization of the amine hydrochloride.

-

Add PyBOP (1.2 eq) in one portion to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

If the reaction is sluggish, consider heating the mixture to 50-60 °C.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Amine Protection using Boc Anhydride

For multi-step syntheses, it may be necessary to protect the amine functionality.

Materials:

-

(2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc2O) (1.1 eq)

-

Triethylamine (TEA) (2.5 eq)

-

Dichloromethane (DCM)

Procedure:

-

Suspend (2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride (1.0 eq) in DCM.

-

Add TEA (2.5 eq) and stir for 10 minutes at room temperature.

-

Add a solution of Boc2O (1.1 eq) in DCM dropwise to the mixture.

-

Stir the reaction at room temperature for 4-6 hours until the starting material is consumed (monitor by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the Boc-protected amine, which can often be used in the next step without further purification.

V. Visualizations

Diagram 1: Challenges in Amide Coupling

Caption: A generalized workflow for successful amide coupling.

VI. References

-

(2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride - NextSDS. (n.d.). Retrieved March 23, 2026, from [Link]

-

Zafrani, Y., et al. (2020). Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. Molecules, 25(4), 789. [Link]

-

Ni, C., & Hu, J. (2011). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 2011(13), 2049-2064.

-

Gemoets, H. P. L., et al. (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 19(22), 5349-5353. [Link]

-

Furin, G. G., & Fainzilberg, A. A. (1999). N-Fluoro amines and their analogues as fluorinating reagents in organic synthesis. Russian Chemical Reviews, 68(8), 653-679. [Link]

-

TBA. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.

-

Ashenhurst, J. (2018, May 7). Nucleophilicity of Amines. Master Organic Chemistry. [Link]

-

Klebe, G., et al. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Angewandte Chemie International Edition, 60(8), 3948-3964. [Link]

-

Ford, J., et al. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Chemistry – A European Journal.

-

Geri, J. B., Wolfe, M. M. W., & Szymczak, N. K. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(30), 9404–9408. [Link]

-

Le, C. M., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.

-

TBA. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.

-

Kaliappan, K. P. (2020). Protecting Groups. Chem.iitb.

-

Hu, Y., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4165. [Link]

-

TBA. (n.d.). Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. PMC.

-

TBA. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry.

-

TBA. (n.d.). Protective Groups in Synthetic Organic Chemistry. University of Illinois Urbana-Champaign.

-

(2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride - NextSDS. (n.d.). Retrieved March 23, 2026, from [Link]

-

TBA. (n.d.). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. PMC.

-

TBA. (2025). Prospective active transfer learning on the formal coupling of amines and carboxylic acids to form secondary alkyl bonds. RSC Publishing.

-

TBA. (n.d.). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. ChemRxiv.

-

Ashenhurst, J. (2018, June 7). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. [Link]

-

TBA. (2012). First Supplement to USP 35–NF 30 Reference Tables / Description and Solubility 5357. U.S. Pharmacopeia.

-

TBA. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH.

-

TBA. (n.d.). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. ResearchGate.

-

TBA. (n.d.). Metal-free fluorination strategy for amines: a sustainable and scalable one-pot synthesis of difluoramines via Selectfluor. Rsc.org.

-

Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved March 23, 2026, from [Link]

-

TBA. (2025). CF2H-synthon enables asymmetric radical difluoroalkylation for synthesis of chiral difluoromethylated amines. PMC.

-

Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713.

-

TBA. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journals.

-

Han, J., et al. (2016). New Chiral Reagent for Installation of Pharmacophoric (S)- or (R)-2-(Alkoxyphosphono)-1-amino-2,2-difluoroethyl Groups. Chemistry – A European Journal, 22(21), 7036-7040. [Link]

-

TBA. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC.

-

TBA. (n.d.). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. PMC.

-

TBA. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

TBA. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Fluorine Chemistry.

-

TBA. (n.d.). An overview on Common Organic Solvents and their Toxicity Abstract. International Journal of Pharmaceutical Sciences and Research.

-

TBA. (n.d.). triphosgene-mediated chlorolactamization and aminolactamization of homoallylic amines. Journal of Organic Chemistry.

-

TBA. (n.d.). Practical N-to-C peptide synthesis with minimal protecting groups. PMC.

-

TBA. (n.d.). A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction. ChemRxiv.

-

TBA. (n.d.). Developments in peptide and amide synthesis. Luxembourg Bio Technologies.

-

Takemoto, Y. (n.d.). DEVELOPMENT OF CHIRAL THIOUREA CATALYST AND ITS APPLICATION TO ASYMMETRIC CATALYTIC REACTIONS. Kyoto University.

-

TBA. (n.d.). SOLUBILITY DATA SERIES. International Union of Pure and Applied Chemistry.

-

TBA. (n.d.). Investigation on the preparation of 2,2-difluoroethylamine by amination of 1-halo-2,2-difluoroethane. ResearchGate.

Sources

- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

Technical Support Center: Handling & Drying (2S)-1,1-difluoro-3-methylbutan-2-amine Hydrochloride

Welcome to the Technical Support and Troubleshooting Guide for (2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride . This chiral, fluorinated building block is critical in modern drug discovery, particularly in optimizing pharmacokinetic profiles and lipophilicity. However, its handling requires strict environmental controls.

This guide provides researchers and drug development professionals with field-proven methodologies, causal explanations for physical behaviors, and self-validating protocols to ensure absolute anhydrous conditions during synthesis.

Part 1: Fundamental Properties & Causality (FAQ)

Q: Why is (2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride so prone to moisture uptake despite the lipophilic difluoromethyl group? A: The hygroscopicity of this compound is entirely driven by its hydrochloride salt lattice. The concentrated positive charge on the ammonium ion and the chloride counterion form strong ion-dipole interactions with atmospheric water molecules. While the electron-withdrawing difluoromethyl group lowers the basicity (pKa) of the parent amine via the inductive effect, the isolated HCl salt form remains highly susceptible to deliquescence. Once water penetrates the lattice, it breaks the ionic bonds, turning the crystalline powder into a sticky gum.

Q: How does residual moisture impact downstream synthetic workflows? A: Water is a potent, unhindered nucleophile. If this amine hydrochloride is used in moisture-sensitive reactions—such as peptide coupling (using HATU/EDC), Grignard additions, or Buchwald-Hartwig cross-couplings—residual water will rapidly hydrolyze activated esters or poison palladium/copper catalysts. This leads to the formation of unreactive byproducts, failed couplings, and drastically reduced yields.

Q: Can I just heat the compound on a hotplate to dry it? A: No. Heating amine hydrochlorides at atmospheric pressure or at excessively high temperatures under vacuum can cause thermal decomposition or sublimation of the free amine[1]. A controlled vacuum environment is mandatory to lower the boiling point of water without thermally stressing the carbon-fluorine or carbon-nitrogen bonds.

Part 2: Validated Drying Protocols

To ensure a self-validating system, every drying protocol must be followed by a quantitative moisture assessment (e.g., Karl Fischer titration) before proceeding to the main synthetic step.

Method A: Vacuum Oven Drying (For Routine Moisture Removal)

Use this method for free-flowing powders that have been briefly exposed to ambient humidity (< 5% water content).

Mechanistic Rationale: High vacuum lowers the vapor pressure of water, allowing it to transition to the gas phase at temperatures well below its standard boiling point, preserving the integrity of the amine salt.

Step-by-Step Methodology:

-

Preparation: Transfer the wet (2S)-1,1-difluoro-3-methylbutan-2-amine hydrochloride into a pre-weighed, wide-mouth glass vial. Spread the powder thinly to maximize surface area.

-

Protection: Cover the vial opening with Kimwipes secured by a rubber band, or use a septum pierced with a needle to prevent cross-contamination or physical loss of the powder during vacuum application.

-

Heating & Vacuum: Place the vial in a vacuum oven. Set the temperature to 50–60 °C [1]. Apply a high vacuum (< 1 mbar).

-

Duration: Dry overnight (12–16 hours).

-

Recovery: Backfill the oven with dry Argon or Nitrogen gas (do NOT backfill with ambient air).

-

Validation: Rapidly cap the vial, weigh it to determine mass loss, and perform a Karl Fischer titration. The moisture content should be < 1000 ppm (0.1%).

Method B: Azeotropic Distillation (For Heavily Hydrated/Gummy Samples)

Use this method if the salt has absorbed significant water and turned into a syrup, or if it is being isolated directly from an aqueous workup.

Mechanistic Rationale: Toluene and water form a minimum-boiling azeotrope. By refluxing the mixture, water is physically carried out of the reaction matrix in the vapor phase at a constant temperature, condensing into a Dean-Stark trap where it phase-separates from the organic solvent[2].

Step-by-Step Methodology:

-

Suspension: Suspend the gummy amine hydrochloride in anhydrous toluene (approx. 10 mL per gram of compound) in a round-bottom flask.

-

Apparatus Setup: Attach a Dean-Stark trap and a reflux condenser. Ensure the system is under a nitrogen atmosphere.

-

Reflux: Heat the flask using an oil bath to 115 °C. As the toluene refluxes, the water will co-distill and collect in the bottom of the Dean-Stark trap.

-